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Compound of Interest

Compound Name: Fmrfamide

Cat. No.: B115519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

FMRFamide and its related peptides represent a diverse family of neuromodulators that exert

their effects through two distinct classes of receptors: rapid-acting ionotropic channels and the

more varied G-protein coupled metabotropic receptors. Understanding the fundamental

differences in their signaling mechanisms, kinetics, and pharmacological profiles is crucial for

elucidating their physiological roles and for the development of targeted therapeutics. This

guide provides an objective comparison of ionotropic and metabotropic FMRFamide receptors,

supported by experimental data and detailed methodologies.
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Feature
Ionotropic FMRFamide
Receptors (e.g., FaNaC)

Metabotropic FMRFamide
Receptors (GPCRs)

Mechanism of Action Direct ligand-gated ion channel

G-protein coupled receptor,

indirect modulation of ion

channels and enzymes

Primary Effector
Ion channel pore permeable to

Na+

G-proteins (Gq, Gi/o), leading

to second messengers (IP3,

DAG, cAMP)

Speed of Onset Fast (milliseconds) Slower (seconds to minutes)[1]

Duration of Effect Brief (milliseconds to seconds) Prolonged (seconds to hours)

Ion Selectivity
Primarily selective for Na+[2]

[3][4]

Can modulate various K+,

Ca2+, and other ion channels

indirectly

Signaling Cascade
Direct ion flux, membrane

depolarization

Activation of intracellular

signaling cascades (e.g., PLC,

AC)

Subunit Composition

Typically trimeric or tetrameric

assemblies of a single subunit

type

Monomeric or dimeric proteins

with seven transmembrane

domains

Example

FMRFamide-gated Na+

Channel (FaNaC) in

invertebrates[2]

Various FMRFamide-

responsive GPCRs in both

invertebrates and

vertebrates[5]

Ionotropic FMRFamide Receptors: The Fast Lane of
Neuropeptide Signaling
The primary example of an ionotropic FMRFamide receptor is the FMRFamide-gated sodium

channel (FaNaC), predominantly found in invertebrates.[2] These receptors are members of the

degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[2]
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Signaling Pathway
Activation of FaNaC by FMRFamide leads to a rapid and direct influx of sodium ions, causing

membrane depolarization and subsequent neuronal excitation. This fast-excitatory transmission

is crucial for rapid physiological responses.

FMRFamide FaNaC Receptor
(Ion Channel)

Binds Na+Opens channel for Membrane
Depolarization

Influx leads to Rapid Cellular
Response

Click to download full resolution via product page

Caption: Ionotropic FMRFamide receptor signaling pathway.

Quantitative Data: FaNaC Performance
Parameter Value Species/Cell Type Reference

EC50 for FMRFamide ~1-10 µM Helix aspersa neurons [2]

Activation Time Fast (milliseconds) Helix aspersa neurons

Desensitization Partial and rapid Helix aspersa neurons [2]

Single-Channel

Conductance
5-9 pS Helix aspersa neurons

Ion Selectivity Na+ selective Helix aspersa [3][4]

Metabotropic FMRFamide Receptors: A Symphony
of Cellular Responses
Metabotropic FMRFamide receptors are G-protein coupled receptors (GPCRs) that initiate a

diverse array of intracellular signaling cascades upon activation.[5] These receptors are

widespread in both invertebrates and vertebrates and are involved in a broader range of

physiological processes, including the modulation of synaptic activity, heart rate, and behavior.
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Metabotropic FMRFamide receptors can couple to different G-protein subtypes, leading to

distinct downstream effects:

Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from

intracellular stores, while DAG activates protein kinase C (PKC).

Gi/o Pathway: Inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular

cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion

channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
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Caption: Metabotropic FMRFamide receptor signaling pathways.
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Quantitative Data: Metabotropic Receptor Performance
Receptor
Subtype

Ligand EC50 / IC50 Assay Type Cell Line Reference

NPFF1 NPFF
0.6 nM

(EC50)

[35S]GTPγS

binding
CHO [5]

NPFF2 NPFF
0.2 nM

(EC50)

[35S]GTPγS

binding
CHO [5]

GPR103

(QRFP

Receptor)

QRFP
Activates

Gq/Gi

Human Brain

cDNA library
[5]

GPR10

(PrRP

Receptor)

PrRP Activates Gq

Rat

Hypothalamu

s

[5]

Experimental Protocols
Electrophysiological Recording of Ionotropic
FMRFamide Receptors (FaNaC)
This protocol outlines the whole-cell patch-clamp technique to record FMRFamide-gated

currents in heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) or

isolated neurons.
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Start

Cell Preparation
(e.g., oocyte injection or cell culture)

Prepare Patch Pipette
(Fill with internal solution, ~3-5 MΩ resistance)

Form Gigaohm Seal
(>1 GΩ) on cell membrane

Establish Whole-Cell Configuration
(Rupture membrane patch)

Record Baseline Current
(Voltage-clamp at -60 mV)

Apply FMRFamide
(via perfusion system)

Acquire Current Traces
(Note peak amplitude, activation, and desensitization kinetics)

Washout FMRFamideData Analysis
(e.g., dose-response curve, kinetic fitting)

Repeat with different
concentrations

End

Click to download full resolution via product page

Caption: Experimental workflow for patch-clamp recording.
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Detailed Methodology:

Cell Preparation: Express the FaNaC channel in a suitable heterologous system like

Xenopus oocytes or HEK293 cells. Alternatively, use primary cultured neurons known to

express endogenous FMRFamide receptors.

Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose

(pH 7.4 with NaOH).

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP,

0.3 Na-GTP (pH 7.2 with KOH).

Recording:

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

Approach a cell and form a gigaohm seal (>1 GΩ) with gentle suction.

Rupture the membrane patch to achieve the whole-cell configuration.

Clamp the cell at a holding potential of -60 mV.

Apply FMRFamide at varying concentrations using a rapid perfusion system.

Record the resulting inward currents using an appropriate amplifier and data acquisition

software.

Data Analysis:

Measure the peak amplitude of the FMRFamide-gated current.

Fit the activation and desensitization phases of the current to exponential functions to

determine time constants.

Plot the normalized peak current against the FMRFamide concentration and fit with the

Hill equation to determine the EC50.
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Calcium Imaging of Metabotropic FMRFamide Receptor
Activity
This protocol describes how to measure changes in intracellular calcium concentration

([Ca2+]i) in response to the activation of Gq-coupled metabotropic FMRFamide receptors.
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Caption: Experimental workflow for calcium imaging.
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Detailed Methodology:

Cell Preparation: Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the

metabotropic FMRFamide receptor of interest on glass-bottom dishes.

Dye Loading:

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM or

Fura-2 AM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS)

with 0.02% Pluronic F-127.

Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

Wash the cells three times with fresh HBSS to remove extracellular dye.

Imaging:

Mount the dish on an inverted fluorescence microscope equipped with a suitable light

source, filters, and a sensitive camera.

Acquire baseline fluorescence images for 1-2 minutes.

Add FMRFamide or related peptides at various concentrations to the imaging chamber.

Record the changes in fluorescence intensity over time. For Fura-2, alternate excitation

between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~488

nm and measure emission at ~520 nm.

Data Analysis:

Select regions of interest (ROIs) corresponding to individual cells.

For Fluo-4, calculate the change in fluorescence relative to the baseline (ΔF/F0). For Fura-

2, calculate the ratio of fluorescence intensities at the two excitation wavelengths

(F340/F380).

Determine the peak response and the time course of the calcium transient.
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Generate dose-response curves to determine the EC50 of the agonist.

cAMP Assay for Gi/o-Coupled Metabotropic FMRFamide
Receptors
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity, and thus

a decrease in cAMP levels, following the activation of Gi/o-coupled FMRFamide receptors.
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Caption: Experimental workflow for a cAMP inhibition assay.
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Detailed Methodology:

Cell Preparation: Culture cells (e.g., CHO or HEK293) expressing the Gi/o-coupled

FMRFamide receptor in a multi-well plate format.

Assay Procedure:

Wash the cells with a serum-free medium.

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for

10-15 minutes to prevent cAMP degradation.

Add the FMRFamide agonist at a range of concentrations.

Simultaneously or shortly after, add a fixed concentration of forskolin (an adenylyl cyclase

activator, typically 1-10 µM) to all wells except the basal control.

Incubate for 15-30 minutes at 37°C.

cAMP Detection:

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

Measure cAMP levels using a competitive immunoassay format, such as Homogeneous

Time-Resolved Fluorescence (HTRF), ELISA, or radioimmunoassay.

Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each

agonist concentration.

Plot the percent inhibition against the agonist concentration and fit the data to a sigmoidal

dose-response curve to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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